molecular formula C9H10N2O4 B1300186 (s)-3-Amino-3-(3-nitrophenyl)propionic acid CAS No. 734529-57-8

(s)-3-Amino-3-(3-nitrophenyl)propionic acid

Cat. No. B1300186
M. Wt: 210.19 g/mol
InChI Key: SJBFILRQMRECCK-QMMMGPOBSA-N
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Description

“(s)-3-Amino-3-(3-nitrophenyl)propionic acid” is a biochemical reagent . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . The product is primarily used for research purposes .


Molecular Structure Analysis

The molecular formula of “(s)-3-Amino-3-(3-nitrophenyl)propionic acid” is C9H10N2O4 . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Asymmetric Synthesis of α-Amino Acids

(S)-3-Amino-3-(3-nitrophenyl)propionic acid is significant in the asymmetric synthesis of α-amino acids, utilizing Michael addition reactions involving Ni(II)-complexes. This process is crucial for producing amino acids with specific configurations, beneficial for pharmaceuticals and chemical synthesis. The methodology emphasizes practical aspects and mechanistic considerations to enhance the synthesis process, highlighting the versatility of (S)-3-Amino-3-(3-nitrophenyl)propionic acid in asymmetric synthesis (Aceña, Sorochinsky, & Soloshonok, 2014).

Photosensitive Protecting Groups

This compound plays a role in the development of photosensitive protecting groups, essential for synthetic chemistry. Photosensitive protecting groups, including 3-nitrophenyl derivatives, allow for the selective protection and deprotection of functional groups in molecules under light exposure. This approach is promising for future applications in synthetic and medicinal chemistry, enabling complex synthetic transformations with spatial and temporal control (Amit, Zehavi, & Patchornik, 1974).

Environmental and Analytical Chemistry

The review and analysis of nitrated phenols in the atmosphere include compounds like (S)-3-Amino-3-(3-nitrophenyl)propionic acid. Such compounds are investigated for their occurrence, sources, and sinks in the environment. Understanding the atmospheric dynamics of nitrated phenols, including their formation and degradation, is crucial for assessing their environmental impact and for developing strategies to manage air quality (Harrison et al., 2005).

Near-Infrared Spectroscopy in Food Analysis

Research on near-infrared spectroscopy (NIR) to detect amino acids in food signifies the potential of (S)-3-Amino-3-(3-nitrophenyl)propionic acid in improving food quality analysis. NIR, coupled with chemometric methods, offers a non-destructive and rapid technique for analyzing amino acids in various food products. This method could revolutionize the monitoring of food quality from production to sales, highlighting the compound's role in advancing food science technology (Yu, Xu, & He, 2014).

Safety And Hazards

“(s)-3-Amino-3-(3-nitrophenyl)propionic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

(3S)-3-amino-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBFILRQMRECCK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351677
Record name (s)-3-amino-3-(3-nitrophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Amino-3-(3-nitrophenyl)propionic acid

CAS RN

734529-57-8
Record name (s)-3-amino-3-(3-nitrophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.06 mmol of 3-nitrobenzaldehyde, 5.72 g of malonic acid, 8.5 g of ammonium acetate and 40 ml of ethanol are boiled under reflux for 8 hours and stirred at room temperature overnight. The cooled reaction mixture is then filtered with suction, washed with ethanol and ether and dried in air. 3-amino-3-(3-nitrophenyl)propionic acid is obtained. Subsequent N-acylation with phenylacetyl chloride under standard conditions produces 3-(3-nitrophenyl)-3-phenylacetyl-aminopropionic acid. This racemate is dissolved in 40 ml of water, and the solution is adjusted to pH 7.5 with potassium hydroxide. The enzyme penicillin amidase is added and shaken for 3 days. Removal of the enzyme by filtration and the usual workup result in (R)-3-amino-3-(3-nitrophenyl)propionic acid and (S)-3-(3-nitrophenyl)-3-phenylacetylaminopropionic acid.
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0.06 mmol
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